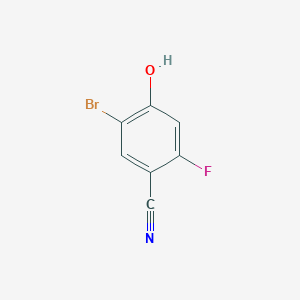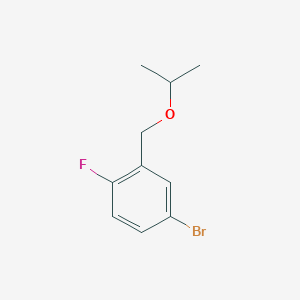
4-ブロモ-1-フルオロ-2-(イソプロポキシメチル)ベンゼン
説明
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropoxymethyl group . The average mass of the molecule is 233.077 Da and the monoisotopic mass is 231.989899 Da .科学的研究の応用
抗炎症剤の合成
4-ブロモ-1-フルオロ-2-ニトロベンゼン: は、抗炎症作用を持つ化合物の合成に利用されます 。この用途は、関節炎、アレルギー、その他の炎症性疾患などの治療のために新しい抗炎症薬が絶えず開発されている製薬業界において重要です。
クロスカップリング反応
この化合物は、クロスカップリング反応の標準的な基質として機能します 。これらの反応は、医薬品、農薬、高度な材料など、さまざまな化学合成における複雑な分子を作成するために不可欠です。
グリニャール試薬の生成
これはグリニャール試薬を形成し、これは4-フルオロフェニル含有化合物の合成に不可欠です 。これらの化合物は、さらにフルシラゾールなどの殺虫剤を作成するために使用され、農業化学における化合物の役割を示しています。
ナトリウムチャネルブロッカーの合成
この化合物は、強力なナトリウムチャネルブロッカーとして作用するジベンゾキサゼピンアナログの合成に使用されます 。これらのブロッカーは、特に神経系の電気信号伝達に関連する障害の治療法の開発における医学研究で応用されています。
N-融合三環式インドールの作成
これは、N-融合三環式インドールの合成における反応物として機能します 。これらの構造は、抗腫瘍、抗HIV、抗菌特性など、さまざまな生物活性を持つ化合物に存在するため、医薬品化学において重要です。
作用機序
Target of Action
Many bromo-fluoro compounds are used as substrates for cross-coupling reactions . They can form Grignard reagents used in the synthesis of various compounds .
Mode of Action
The bromine and fluorine atoms in these compounds can participate in various chemical reactions, forming new bonds with other elements or compounds .
Biochemical Pathways
These compounds can be involved in various biochemical pathways depending on their specific structure and the other compounds they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure .
Result of Action
The result of the action of these compounds can vary widely depending on their specific targets and the biochemical pathways they are involved in .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
生化学分析
Biochemical Properties
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can either inhibit or activate their functions. For instance, it may act as a substrate or inhibitor in enzymatic reactions, thereby influencing the overall biochemical pathways .
Cellular Effects
The effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by either enhancing or inhibiting specific enzymatic activities .
Molecular Mechanism
At the molecular level, 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Alternatively, it may inhibit the activity of enzymes involved in critical metabolic pathways, thereby altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can significantly influence its overall effects. For example, its accumulation in certain tissues may enhance its efficacy, while its distribution to non-target tissues may lead to off-target effects .
Subcellular Localization
The subcellular localization of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. For instance, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the cytoplasm may influence metabolic pathways .
特性
IUPAC Name |
4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRHLGGFDBHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


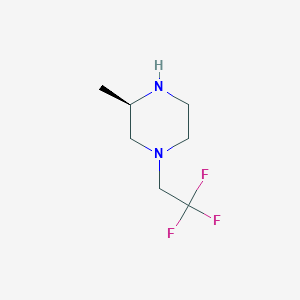
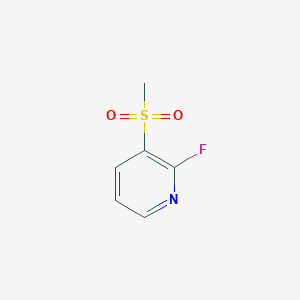

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
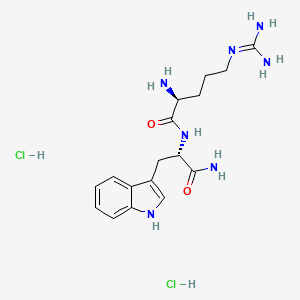
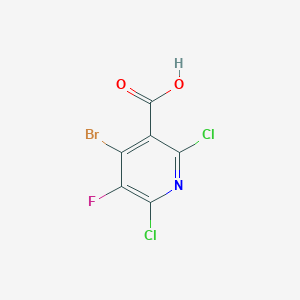

![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)



![L-[6-13C]fucose](/img/structure/B1446002.png)

